molecular formula C16H13BrN2S B2529409 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863000-94-6

4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

Cat. No. B2529409
CAS RN: 863000-94-6
M. Wt: 345.26
InChI Key: BRHJEAYWGNUEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a brominated heterocyclic molecule that incorporates both the benzo[d]thiazole and dihydroisoquinoline moieties. This structure suggests potential biological activity and could serve as a precursor or an intermediate in the synthesis of various pharmacologically relevant compounds.

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives has been reported using eco-friendly protocols that involve one-pot C–C and C–N bond formation strategies in water, without the need for metal catalysts . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been achieved through the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, which could be a related approach for synthesizing the compound . The bromination of benzthiazole to form 2-bromobenzthiazole, a potential precursor to the target compound, has been successfully carried out in the gaseous phase at high temperatures .

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . X-ray analysis has also been employed to determine the conformation and packing features of these molecules . These techniques would be essential in confirming the structure of this compound.

Chemical Reactions Analysis

The benzo[d]thiazole moiety in the compound is known to participate in various chemical reactions. For instance, novel benzo[d]thiazole analogues have been synthesized through a three-component condensation reaction involving substituted arylaldehyde and 2-amino-6-halo/4-methyl-benzo[d]thiazole . The bromine atom in the compound could also potentially undergo nucleophilic substitution reactions, as demonstrated in the selective synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the bromine atom and the benzo[d]thiazole and dihydroisoquinoline rings. The bromine atom could impart significant lipophilicity, while the heterocyclic rings could affect the molecule's electronic properties and reactivity. The compound's solubility in water and organic solvents, melting point, and stability would be key physical properties to consider. The related benzo[d]thiazole derivatives have shown wide functional group tolerance and efficient utilization of reactants in their synthesis .

Scientific Research Applications

Synthesis and Characterization

4-Bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole and its derivatives have been synthesized and characterized for various applications. Zablotskaya et al. (2013) reported the synthesis of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, which were characterized using spectroscopic methods and mass-spectrometry. The crystal structure of one such compound was determined to understand its conformational features. These compounds showed promising biological activities including psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects against tumor cell lines. Some demonstrated antimicrobial actions as well (Zablotskaya et al., 2013).

Anticonvulsant Properties

Ugale et al. (2012) synthesized a series of compounds incorporating the benzo[d]thiazol moiety and evaluated them as anticonvulsant agents. Specifically, 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one demonstrated significant activity against seizures. These findings indicate the potential of these compounds in the development of new anticonvulsant drugs (Ugale et al., 2012).

Catalytic Synthesis

He et al. (2016) developed a method for synthesizing highly functionalized 4-bromo-1,2-dihydroisoquinolines using a rhodium catalyst. The process involves the formation of a bromonium ylide as the key intermediate, demonstrating an innovative approach to synthesizing these compounds (He et al., 2016).

Fluorescent Heterocycles Synthesis

Kumar and Ila (2022) reported the synthesis of novel thiazolo-fused six- and seven-membered heterocycles with potential fluorescence applications. These compounds were synthesized via intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles. Some of these heterocycles exhibited yellow-green to green fluorescence, indicating their potential application in fluorescence-based technologies (Kumar & Ila, 2022).

properties

IUPAC Name

4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHJEAYWGNUEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.